molecular formula C18H25NO B14310126 N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine CAS No. 118868-66-9

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine

Cat. No.: B14310126
CAS No.: 118868-66-9
M. Wt: 271.4 g/mol
InChI Key: XMDYQOORAKWOMI-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is a tertiary amine compound characterized by the presence of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine typically involves the following steps:

    Formation of the naphthalen-1-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Alkylation of butan-1-amine: The naphthalen-1-yloxyethyl intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-naphthalen-1-yloxyethyl)ethanamine
  • N-ethyl-N-(2-naphthalen-1-yloxyethyl)propan-1-amine
  • N-ethyl-N-(2-naphthalen-1-yloxyethyl)pentan-1-amine

Uniqueness

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

118868-66-9

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine

InChI

InChI=1S/C18H25NO/c1-3-5-13-19(4-2)14-15-20-18-12-8-10-16-9-6-7-11-17(16)18/h6-12H,3-5,13-15H2,1-2H3

InChI Key

XMDYQOORAKWOMI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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